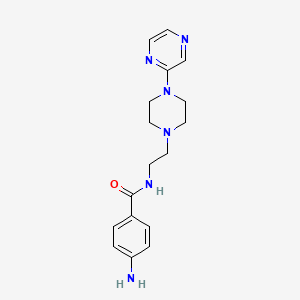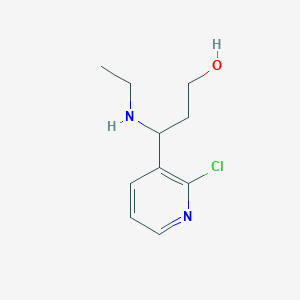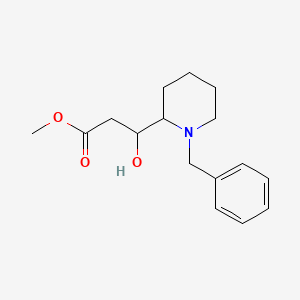![molecular formula C12H25N3 B13951022 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13951022.png)
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a Lewis acid-catalyzed Prins/pinacol cascade process . This method is known for its high selectivity and good yields. The reaction conditions often involve the use of aldehydes and cyclobutanol derivatives under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminocarbonylation , strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions vary based on the type of reaction. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Medicine: It has potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. The spirocyclic structure contributes to its binding affinity and specificity, making it a valuable compound in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(8-Amino-1,4-dioxaspiro[4.5]decan-2-yl)acetate
- {1,7-dioxaspiro[4.5]decan-2-yl}methanamine
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
Uniqueness
Compared to similar compounds, 2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine stands out due to its specific aminomethyl group, which enhances its reactivity and potential for forming diverse chemical derivatives. Its unique structure also contributes to its high binding affinity and specificity in biological applications.
Eigenschaften
Molekularformel |
C12H25N3 |
|---|---|
Molekulargewicht |
211.35 g/mol |
IUPAC-Name |
2-[8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl]ethanamine |
InChI |
InChI=1S/C12H25N3/c13-6-8-15-7-5-12(10-15)3-1-11(9-14)2-4-12/h11H,1-10,13-14H2 |
InChI-Schlüssel |
TWEIWKUJJLDQKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1CN)CCN(C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)

![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![3,5-Dibromo-2-[(3,5-dibromo-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950964.png)








